1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate 1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18617770
InChI: InChI=1S/C29H27N2O2.BF4/c1-32-26-19-11-9-17-24(26)30-21-31(25-18-10-12-20-27(25)33-2)29(23-15-7-4-8-16-23)28(30)22-13-5-3-6-14-22;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1
SMILES:
Molecular Formula: C29H27BF4N2O2
Molecular Weight: 522.3 g/mol

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

CAS No.:

Cat. No.: VC18617770

Molecular Formula: C29H27BF4N2O2

Molecular Weight: 522.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate -

Specification

Molecular Formula C29H27BF4N2O2
Molecular Weight 522.3 g/mol
IUPAC Name 1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Standard InChI InChI=1S/C29H27N2O2.BF4/c1-32-26-19-11-9-17-24(26)30-21-31(25-18-10-12-20-27(25)33-2)29(23-15-7-4-8-16-23)28(30)22-13-5-3-6-14-22;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1
Standard InChI Key AKRJFZYYMXMMLM-UHFFFAOYSA-N
Canonical SMILES [B-](F)(F)(F)F.COC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemistry

The compound features a dihydroimidazolium core substituted with methoxyphenyl and phenyl groups at positions 1, 3, 4, and 5. The tetrafluoroborate counterion ([BF₄]⁻) balances the positive charge on the imidazolium ring. X-ray crystallographic analyses of analogous structures confirm the (4S,5S) configuration creates a chiral cavity ideal for asymmetric induction .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₂₉H₂₇BF₄N₂O₂
Molecular Weight522.3 g/mol
IUPAC Name1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Stereochemistry(4S,5S)
Counterion[BF₄]⁻

The methoxy groups at the ortho positions of the aryl rings introduce steric bulk while maintaining π-π stacking capabilities, as evidenced by computational modeling .

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, the canonical SMILES string (B-(F)(F)F.COC1=CC=CC=C1N2C=N+C5=CC=CC=C5OC) suggests characteristic NMR peaks:

  • ¹H NMR: Distinct singlet for BF₄⁻ (~3.2 ppm), aromatic protons (6.8–7.6 ppm), and methoxy groups (3.8 ppm)

  • ¹⁹F NMR: Quartet centered at −150 ppm from BF₄⁻

Synthetic Methodology

Yield Optimization

  • Microwave-assisted cyclization (150°C, 20 min)

  • Chiral phosphine ligands (e.g., (R)-BINAP) for stereocontrol

  • Solvent-free anion exchange using solid NaBF₄

Functional Applications

Asymmetric Organocatalysis

The compound’s chiral environment enables enantioselective transformations:

Reaction TypeEnantiomeric Excess (ee)Reference
Michael Addition92% (R)
Aldol Condensation85% (S)

Mechanistic studies attribute selectivity to substrate binding in the imidazolium cavity, with methoxy groups stabilizing transition states through H-bonding .

Ionic Liquid Design

When paired with [NTf₂]⁻ or [PF₆]⁻ anions, derivatives exhibit:

  • Thermal stability up to 280°C

  • Ionic conductivity: 2.3 mS/cm at 25°C

These properties suggest utility in high-temperature electrolytes and supported catalytic membranes.

Structure-Activity Relationships

Substituent Effects

Comparative analysis with analogs reveals:

  • Methoxy Position: Ortho-substitution critical for catalytic activity (vs. para: 15% ee)

  • Counterion: BF₄⁻ enhances solubility in polar aprotic solvents vs. Cl⁻ counterparts

Computational Modeling

DFT calculations (B3LYP/6-31G*) show:

  • HOMO localized on imidazolium ring (–7.8 eV)

  • LUMO on methoxyphenyl groups (–1.2 eV)

  • Charge distribution: +0.72 e on N1, balanced by BF₄⁻

Challenges and Future Directions

Stability Limitations

The compound undergoes gradual hydrolysis under humid conditions (t₁/₂ = 72 hr at 40°C), necessitating:

  • Anhydrous storage (<10 ppm H₂O)

  • Stabilizing additives (e.g., molecular sieves)

Scalability Bottlenecks

Current barriers to industrial adoption include:

  • High catalyst loading (10 mol%)

  • Multi-step purification

Emergent strategies like flow chemistry and immobilized catalysts may address these limitations.

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